molecular formula C11H15NO4S B6781243 N-[3-(hydroxymethyl)oxolan-3-yl]-2-thiophen-3-yloxyacetamide

N-[3-(hydroxymethyl)oxolan-3-yl]-2-thiophen-3-yloxyacetamide

Cat. No.: B6781243
M. Wt: 257.31 g/mol
InChI Key: TUCHTXHDWCUJMY-UHFFFAOYSA-N
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Description

N-[3-(hydroxymethyl)oxolan-3-yl]-2-thiophen-3-yloxyacetamide is a compound that features a unique combination of an oxolane ring and a thiophene moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the oxolane and thiophene groups suggests that it may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

N-[3-(hydroxymethyl)oxolan-3-yl]-2-thiophen-3-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c13-7-11(2-3-15-8-11)12-10(14)5-16-9-1-4-17-6-9/h1,4,6,13H,2-3,5,7-8H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCHTXHDWCUJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CO)NC(=O)COC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydroxymethyl)oxolan-3-yl]-2-thiophen-3-yloxyacetamide typically involves the reaction of 3-(hydroxymethyl)oxolane with 2-thiophen-3-yloxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods such as continuous chromatography. The reaction conditions would be optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydroxymethyl)oxolan-3-yl]-2-thiophen-3-yloxyacetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxolane ring can be reduced to a tetrahydrofuran ring using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of N-[3-(carboxymethyl)oxolan-3-yl]-2-thiophen-3-yloxyacetamide.

    Reduction: Formation of N-[3-(hydroxymethyl)tetrahydrofuran-3-yl]-2-thiophen-3-yloxyacetamide.

    Substitution: Formation of N-[3-(hydroxymethyl)oxolan-3-yl]-2-(5-nitrothiophen-3-yloxy)acetamide or N-[3-(hydroxymethyl)oxolan-3-yl]-2-(5-bromothiophen-3-yloxy)acetamide.

Scientific Research Applications

N-[3-(hydroxymethyl)oxolan-3-yl]-2-thiophen-3-yloxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as a bioactive compound. The oxolane and thiophene groups may interact with biological targets, making it a candidate for drug development.

    Medicine: Potential applications in the development of new pharmaceuticals. Its structure suggests it could be modified to enhance its biological activity and selectivity.

    Industry: Used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of N-[3-(hydroxymethyl)oxolan-3-yl]-2-thiophen-3-yloxyacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxolane ring may interact with enzymes or receptors, while the thiophene group could participate in π-π interactions with aromatic amino acids in proteins. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(hydroxymethyl)oxolan-3-yl]-2-thiophen-3-yloxyacetamide
  • 3-Methyl-2-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]pentanoic acid
  • Oxolane Ammonium Salts

Uniqueness

This compound is unique due to the combination of the oxolane and thiophene groups. This combination is not commonly found in other compounds, which makes it an interesting subject for research. The presence of both groups allows for a wide range of chemical reactions and potential biological activities, setting it apart from other similar compounds.

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